molecular formula C10H15BN2O3 B1407111 (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid CAS No. 1446509-85-8

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B1407111
CAS No.: 1446509-85-8
M. Wt: 222.05 g/mol
InChI Key: WLLOYNRZGPFMQM-UHFFFAOYSA-N
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Description

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid (CAS 1446509-85-8) is a boronic acid derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C10H15BN2O3 and a molecular weight of 222.05 g/mol, features a piperidine-substituted pyridine ring, a structure that serves as a valuable building block in organic synthesis . Boronic acids are widely recognized as versatile synthetic intermediates and bioisosteres, with their physicochemical properties allowing them to interact with a range of biological targets . Research into 6-substituted pyridine-3-boronic acid derivatives has demonstrated their potential as promising inhibitors of the Staphylococcus aureus NorA efflux pump, a mechanism contributing to bacterial antibiotic resistance . Specifically, related analogs have been shown to potentiate the activity of antibiotics like ciprofloxacin and promote the accumulation of other compounds in bacterial cells, corroborating their role as efflux pump inhibitors . This makes the compound a candidate for investigations aimed at overcoming multidrug resistance in pathogens. The product is provided for research applications only and is not intended for diagnostic or therapeutic use. It requires storage under an inert atmosphere at 2-8°C to ensure stability . As a laboratory chemical, users should handle it with care, noting that it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16/h1-2,7,9,14-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOYNRZGPFMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

Anticancer Activity

Research indicates that boronic acids, including (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid, exhibit anticancer properties by acting as proteasome inhibitors. These compounds can disrupt the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic factors within cancer cells.

Case Study : A study demonstrated that derivatives of this boronic acid showed selective cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in anticancer drug development .

Antiviral Properties

Boronic acids have been explored for their ability to inhibit viral replication. The hydroxypiperidine moiety enhances solubility and bioavailability, making these compounds promising candidates for antiviral therapies.

Case Study : In vitro studies revealed that certain boronic acid derivatives could effectively inhibit the replication of viruses such as HIV and influenza, indicating their potential role in antiviral drug design .

Neuroprotective Effects

The compound has shown promise in neuroprotection due to its ability to modulate signaling pathways involved in neurodegenerative diseases.

Case Study : Research highlighted that this compound could protect neuronal cells from oxidative stress-induced apoptosis, positioning it as a candidate for treating conditions like Alzheimer's disease .

Summary of Findings

ApplicationMechanismReference
AnticancerProteasome inhibition
AntiviralInhibition of viral replication
NeuroprotectiveModulation of neuroprotective pathways

Mechanism of Action

The mechanism of action of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In biological systems, boronic acids can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction is often reversible, allowing for fine-tuned regulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acids with pyridine cores and nitrogen-containing substituents are widely used in pharmaceutical and materials science. Below is a detailed comparison of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid with structurally analogous compounds:

Structural and Functional Differences

Compound Name Substituent CAS Number Molecular Weight Key Properties/Applications
This compound 4-Hydroxypiperidin-1-yl 1446509-85-8 192.02 Hydrogen-bond donor; intermediate in drug synthesis
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid 4-Methylpiperazin-1-yl 936353-84-3 221.06 Basic piperazine group; used in kinase inhibitors
(6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid Pyrrolidin-1-yl 1150114-75-2 192.02 Compact N-heterocycle; enhances lipophilicity
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid Trifluoromethyl 868662-36-6 205.97 Electron-withdrawing group; improves reactivity in couplings
(6-(4-Fluorophenyl)pyridin-3-yl)boronic acid 4-Fluorophenyl 1072944-20-7 217.01 Aromatic substituent; enhances π-π stacking

Biological Activity

(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interactions with biomolecules. The compound has the following structural formula:

C10H16BClN2O3C_{10}H_{16}BClN_{2}O_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through boronate ester formation. This interaction can modulate enzymatic activities and influence metabolic pathways. Specifically, the compound may act as an inhibitor or modulator of enzymes involved in critical biological processes.

1. Anticancer Activity

Research has indicated that boronic acids can exhibit significant anticancer properties. Studies have shown that this compound may inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, boronic acids have been linked to the inhibition of proteasome activity, which is crucial for the degradation of regulatory proteins in cancer cells .

2. Antibacterial and Antiviral Properties

Boronic acids, including this compound, have been explored for their antibacterial and antiviral activities. The mechanism often involves the disruption of bacterial cell wall synthesis or viral replication processes. Preliminary studies suggest that this compound may enhance the efficacy of existing antibiotics by modifying their pharmacokinetic properties .

3. Sensor Applications

The unique binding properties of boronic acids make them suitable for use in biosensors, particularly for detecting glucose and other cis-diol-containing compounds. The ability to form stable complexes with these biomolecules allows for sensitive detection methods that could be applied in clinical diagnostics .

Case Study 1: Anticancer Potential

A study conducted on various boronic acid derivatives demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of boronic acids revealed that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the compound's ability to enhance the effectiveness of conventional antibiotics, suggesting a potential role in combating antibiotic resistance .

Research Findings Summary Table

Study Biological Activity Findings Reference
Study 1AnticancerInduced apoptosis in cancer cell lines
Study 2AntimicrobialEnhanced efficacy against bacterial strains
Study 3Sensor DevelopmentEffective for detecting glucose levels

Q & A

Q. What are the typical synthetic routes for (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction that couples boronic acids with aryl halides. Key steps include:

  • Substrate preparation : Use of 6-halopyridin-3-yl intermediates (e.g., bromo or iodo derivatives) coupled with 4-hydroxypiperidine.
  • Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in a dioxane/water solvent system at 90°C .
  • Post-reaction purification : Flash chromatography (e.g., CH₂Cl₂/methanol 95:5) or HPLC to isolate the product .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • NMR spectroscopy : ¹H NMR for proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm, piperidinyl protons at δ 3.0–4.0 ppm), ¹¹B NMR for boron coordination (δ 25–35 ppm for boronic acids), and ¹³C NMR for carbon backbone verification .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 366 [M+H]⁺ for related analogs) and retention times (e.g., 1.23–1.26 minutes under SMD-TFA05 conditions) .
  • HPLC : Assess purity using reversed-phase columns (C18) with mobile phases adjusted for boronic acid stability (e.g., ammonium acetate buffer at pH 6.5) .

Q. What stability considerations are critical for handling and storing this compound?

  • Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent boronic acid dehydration or oxidation .
  • Handling : Use anhydrous solvents (THF, dioxane) and avoid prolonged exposure to moisture or acidic conditions to minimize self-condensation .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance from the hydroxypiperidinyl group limits coupling efficiency?

  • Catalyst modification : Use bulky ligands (e.g., XPhos or SPhos) to enhance Pd catalyst turnover in sterically demanding environments .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to improve conversion rates .
  • Pre-functionalization : Protect the hydroxypiperidinyl group (e.g., Boc protection) before coupling, followed by deprotection .

Q. How should researchers address discrepancies in analytical data (e.g., HPLC retention time variability)?

  • Mobile phase optimization : Adjust pH (e.g., 6.5 with acetic acid) or use ion-pair reagents (e.g., TFA) to stabilize boronic acid tautomers .
  • Column selection : Use hydrophilic interaction chromatography (HILIC) columns to resolve polar byproducts .
  • Tautomerism analysis : Characterize boronic acid/trifluoroborate equilibrium via ¹¹B NMR to identify dominant species under varying conditions .

Q. What strategies are effective for synthesizing derivatives of this compound for biological testing?

  • Functionalization of the boronic acid : Perform cross-coupling (e.g., with aryl halides) or oxidation to install hydroxyl or trifluoroborate groups .
  • Modification of the hydroxypiperidinyl group : Introduce substituents via reductive amination or alkylation to explore structure-activity relationships .
  • Biological assay design : Use liver-targeting moieties (e.g., glucuronide conjugates) for in vivo studies on hypoxia-related pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid
Reactant of Route 2
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(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid

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